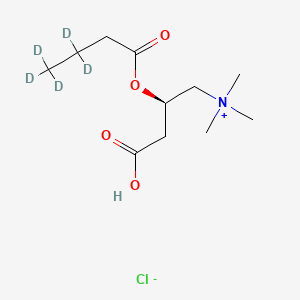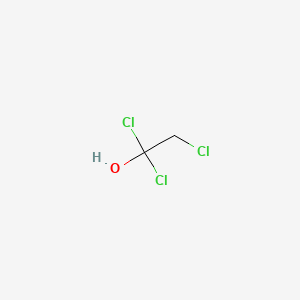
1,1,2-Tris(chloranyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloroethanol is a chemical compound with the molecular formula C₂H₃Cl₃O. It is a clear, colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is structurally similar to ethanol, with three chlorine atoms replacing three hydrogen atoms in the ethyl group.
Vorbereitungsmethoden
1,1,2-Trichloroethanol can be synthesized through several methods. One common synthetic route involves the reaction of chloral (trichloroacetaldehyde) with an alcohol, typically ethanol, under acidic conditions. This reaction produces 1,1,2-Trichloroethanol along with water as a byproduct. Industrial production methods often involve the use of chloral and chlorobenzene, where the acid by-products formed during the condensation reaction are used as the reaction medium in the final step .
Analyse Chemischer Reaktionen
1,1,2-Trichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to simpler chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in biochemical assays and as a solvent for various biological reactions.
Medicine: Historically, it has been used as a sedative and hypnotic agent, although its use has declined due to safety concerns.
Industry: It is used in the production of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with the central nervous system. It acts on GABA_A receptors to potentiate chloride ion conductance, similar to the action of benzodiazepines. This results in sedative and hypnotic effects. The compound is metabolized in the liver to trichloroacetic acid and other metabolites, which contribute to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethanol can be compared to other similar compounds such as:
1,1,1-Trichloroethane: An isomer used primarily as a solvent.
Trichloroethylene: Used as an industrial solvent and in the production of other chemicals.
Chloral hydrate: A sedative and hypnotic agent that is metabolized to trichloroethanol in the body. The uniqueness of 1,1,2-Trichloroethanol lies in its specific chemical structure and its applications in both industrial and scientific fields
Eigenschaften
Molekularformel |
C2H3Cl3O |
|---|---|
Molekulargewicht |
149.40 g/mol |
IUPAC-Name |
1,1,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1-2(4,5)6/h6H,1H2 |
InChI-Schlüssel |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


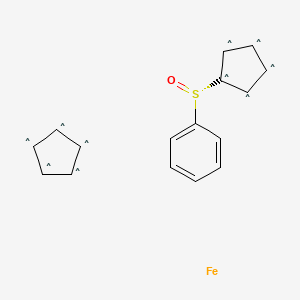
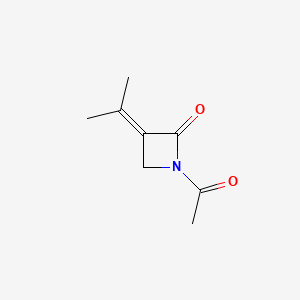

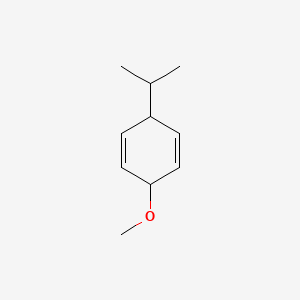
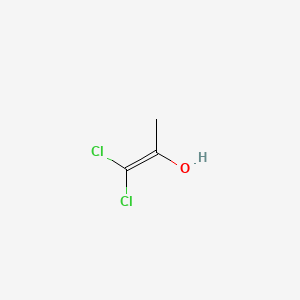
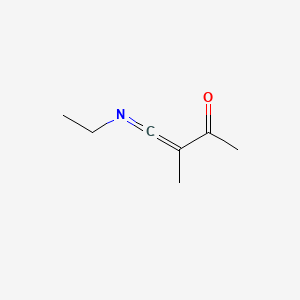

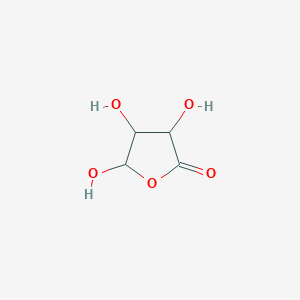


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
